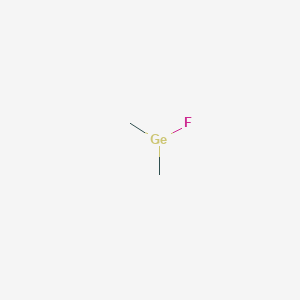
2-Chloro-1,3-diphenyl-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,3-diphenyl-1H-indene is an organic compound with the molecular formula C21H15Cl It is a derivative of indene, characterized by the presence of a chlorine atom and two phenyl groups attached to the indene core
Vorbereitungsmethoden
The synthesis of 2-Chloro-1,3-diphenyl-1H-indene typically involves the reaction of 1,3-diphenyl-1H-indene with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions, which facilitates the substitution of a hydrogen atom with a chlorine atom on the indene ring. The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) to ensure the stability of the reactants and products.
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The choice of chlorinating agent and reaction conditions can be optimized to achieve the desired purity and quantity of the product.
Analyse Chemischer Reaktionen
2-Chloro-1,3-diphenyl-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted indene derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), leading to the formation of 1,3-diphenylindane.
Common reagents and conditions used in these reactions include organic solvents (e.g., DCM, toluene), catalysts (e.g., Pd/C), and oxidizing or reducing agents (e.g., KMnO4, H2).
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,3-diphenyl-1H-indene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as an anti-cancer agent is ongoing, with studies focusing on its ability to interfere with cell proliferation pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism by which 2-Chloro-1,3-diphenyl-1H-indene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The chlorine atom and phenyl groups contribute to its binding affinity and specificity, allowing it to modulate biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1,3-diphenyl-1H-indene can be compared with other indene derivatives such as:
1,3-Diphenyl-1H-indene: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Methyl-1,3-diphenyl-1H-indene: Contains a methyl group instead of a chlorine atom, leading to variations in chemical properties and applications.
2,3-Dihydro-1H-indene: A hydrogenated form of indene, with different physical and chemical characteristics.
The presence of the chlorine atom in this compound makes it unique, as it imparts distinct reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
33027-38-2 |
|---|---|
Molekularformel |
C21H15Cl |
Molekulargewicht |
302.8 g/mol |
IUPAC-Name |
2-chloro-1,3-diphenyl-1H-indene |
InChI |
InChI=1S/C21H15Cl/c22-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(21)16-11-5-2-6-12-16/h1-14,19H |
InChI-Schlüssel |
SKBXBKGYXLQUND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=C2Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
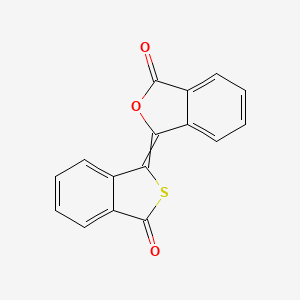
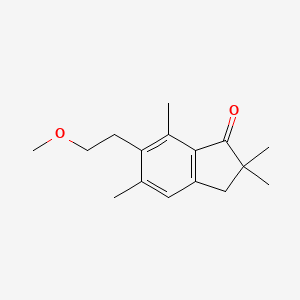

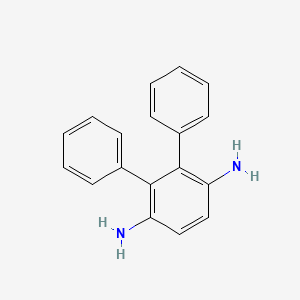
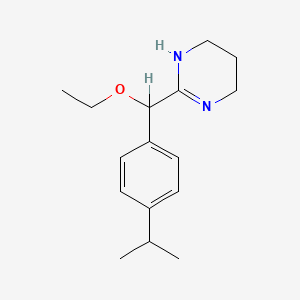
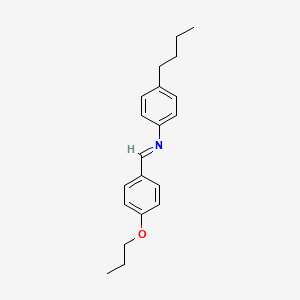
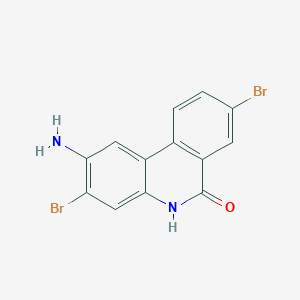
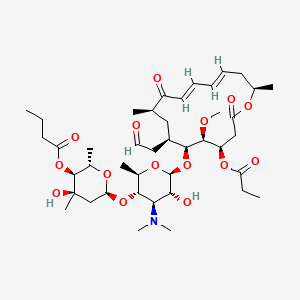
![Bicyclo[6.1.0]nonane, 9,9-dibromo-, cis-](/img/structure/B14683085.png)

![Dichloro[(2,3-dichlorophenyl)methyl]silyl](/img/structure/B14683094.png)
